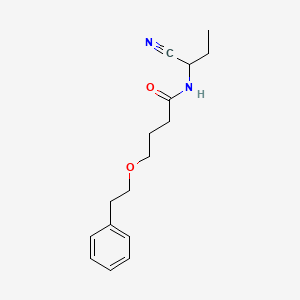![molecular formula C14H18N2O3S B2993401 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1208744-56-2](/img/structure/B2993401.png)
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. This compound, characterized by its spirocyclic framework and the presence of heteroatoms, presents interesting properties that make it a subject of ongoing research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process:
Formation of 2-(Methylsulfanyl)pyridine-3-carboxylic Acid: : This step involves the thiolation of pyridine-3-carboxylic acid with methyl thiol under specific reaction conditions.
Coupling Reaction: : The synthesized 2-(Methylsulfanyl)pyridine-3-carboxylic acid is then reacted with 1,4-dioxa-8-azaspiro[4.5]decane under the influence of coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine).
Cyclization: : This step ensures the spirocyclic structure is formed with the assistance of catalysts and controlled temperature conditions.
Industrial Production Methods
Industrial synthesis follows a similar pathway but is optimized for large-scale production. The focus here is on maximizing yield, reducing reaction times, and ensuring cost-effectiveness. This often involves continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, which can be broadly categorized as follows:
Oxidation: : This compound can be oxidized under controlled conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to sulfoxide or sulfone derivatives.
Reduction: : It undergoes reduction reactions, where reagents like sodium borohydride are used to reduce the carbonyl group to corresponding alcohol.
Substitution: : Nucleophilic substitution can occur, particularly at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Coupling Reactions: : The presence of multiple reactive sites allows it to participate in coupling reactions to form larger, more complex molecules.
Major products from these reactions include sulfoxide derivatives, reduced alcohol forms, substituted pyridines, and coupled macromolecules.
Wissenschaftliche Forschungsanwendungen
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has vast scientific research applications, notably:
Chemistry: : As a building block for the synthesis of more complex spirocyclic compounds.
Biology: : Investigated for its potential use in bioactive molecule design due to its unique structural features.
Medicine: : Explored for its pharmacological properties, particularly in designing novel therapeutic agents targeting specific molecular pathways.
Industry: : Utilized in material science for the development of novel polymers and materials with specific desired properties.
Wirkmechanismus
The precise mechanism of action for 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane varies with its application:
Molecular Targets: : It interacts with specific enzymes or receptors depending on its functional groups and structural configuration.
Pathways Involved: : The pathways might include enzymatic inhibition, receptor modulation, or even as a prodrug that releases active metabolites in vivo.
Vergleich Mit ähnlichen Verbindungen
Comparing 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane with similar spirocyclic compounds highlights its uniqueness:
Structural Uniqueness: : The combination of a spirocyclic backbone with both dioxane and pyridine moieties is relatively rare.
Chemical Properties: : It has a distinctive balance of hydrophilicity and hydrophobicity due to the methylsulfanyl and carbonyl groups.
Similar Compounds
8-[2-(Aminomethyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
8-[2-(Methylthio)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
These compounds differ mainly in the substituent on the pyridine ring or the nature of the heteroatoms involved.
This was your guided tour of this compound! Your thoughts?
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-12-11(3-2-6-15-12)13(17)16-7-4-14(5-8-16)18-9-10-19-14/h2-3,6H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAVTIDKMFMVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2993320.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2993334.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)
![2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2993340.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2993341.png)
